(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate substituted phenylhydrazines and β-diketones.
Thiazolidinone ring formation: Using thiourea and α-haloketones.
Final condensation: Combining the pyrazole and thiazolidinone intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents for each reaction step.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced thiazolidinone derivatives.
Substitution products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers for enhanced properties.
Biology
Antimicrobial: Evaluation for antibacterial and antifungal activities.
Anti-inflammatory: Potential use in treating inflammatory diseases.
Medicine
Anticancer: Investigation of cytotoxic effects on cancer cell lines.
Drug Development: Exploration as a lead compound for new therapeutics.
Industry
Agriculture: Use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs with improved efficacy.
Mechanism of Action
The mechanism of action of “(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of key enzymes in biological pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyrazolones: Used as anti-inflammatory and analgesic agents.
Fluorophenyl derivatives: Common in pharmaceuticals for enhanced activity.
Uniqueness
The unique combination of the thiazolidinone and pyrazole rings, along with the fluorophenyl group, imparts distinct chemical and biological properties to the compound. This makes it a valuable candidate for further research and development.
Properties
CAS No. |
623940-33-0 |
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Molecular Formula |
C28H22FN3OS2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22FN3OS2/c1-18-13-14-21(15-24(18)29)26-22(17-31(30-26)23-11-7-4-8-12-23)16-25-27(33)32(28(34)35-25)19(2)20-9-5-3-6-10-20/h3-17,19H,1-2H3/b25-16- |
InChI Key |
KFRFCMGBXVIYQH-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
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